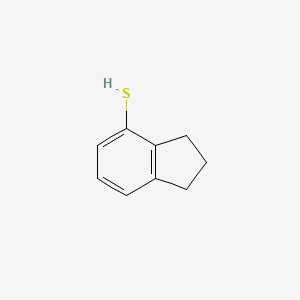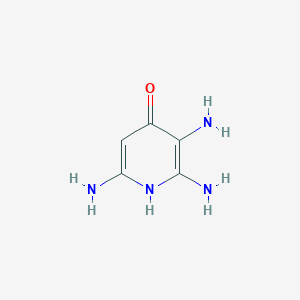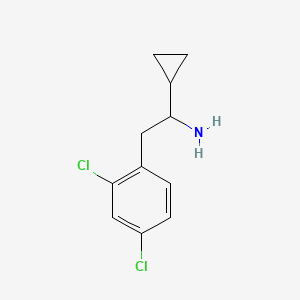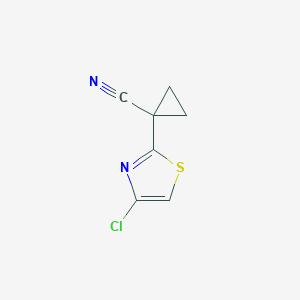
2,3-Dihydro-1H-indene-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-indene-4-thiol: is an organic compound that belongs to the class of indene derivatives It is characterized by a thiol group (-SH) attached to the fourth position of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-4-thiol typically involves the reduction of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,3-Dihydro-1H-indene-4-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to form saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiol position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide (H₂S) are employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Dihydro-1H-indene-4-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: This compound has shown potential as a selective inhibitor of human monoamine oxidase B (hMAO-B), which is an enzyme involved in the metabolism of neurotransmitters. Inhibitors of hMAO-B are of interest for the treatment of neurodegenerative diseases such as Parkinson’s disease .
Industry: In the materials science field, this compound is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-indene-4-thiol as an hMAO-B inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
- 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
- 2,3-Dihydro-1H-indene-4-methyl
- 2,3-Dihydro-1H-indene-4,7-dimethyl
Uniqueness: 2,3-Dihydro-1H-indene-4-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit hMAO-B sets it apart from other indene derivatives .
Propiedades
Fórmula molecular |
C9H10S |
|---|---|
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indene-4-thiol |
InChI |
InChI=1S/C9H10S/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 |
Clave InChI |
JPSNIGIZEJYNCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
